molecular formula C10H11NO3 B13445229 Methyl 4-acetyl-3-aminobenzoate

Methyl 4-acetyl-3-aminobenzoate

Cat. No.: B13445229
M. Wt: 193.20 g/mol
InChI Key: HACXOQMRXIEEID-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-3-aminobenzoate is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the benzene ring is substituted with an acetyl group at the 4-position and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-acetyl-3-aminobenzoate can be synthesized through several methods. One common approach involves the acetylation of methyl 3-aminobenzoate using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the acetyl group attaching to the 4-position of the benzene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-acetyl-3-aminobenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or other electrophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Methyl 4-acetyl-3-aminobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of methyl 4-acetyl-3-aminobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetyl group can participate in acetylation reactions, modifying the activity of enzymes and other proteins. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • Methyl 3-acetyl-4-aminobenzoate
  • Methyl 4-amino-3-methylbenzoate
  • Methyl 4-aminobenzoate

Comparison: Methyl 4-acetyl-3-aminobenzoate is unique due to the specific positioning of the acetyl and amino groups on the benzene ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from similar compounds. For example, the presence of the acetyl group at the 4-position can enhance its ability to participate in acetylation reactions compared to its isomers.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 4-acetyl-3-aminobenzoate

InChI

InChI=1S/C10H11NO3/c1-6(12)8-4-3-7(5-9(8)11)10(13)14-2/h3-5H,11H2,1-2H3

InChI Key

HACXOQMRXIEEID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(=O)OC)N

Origin of Product

United States

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